

The Versatile Building Block: A Technical Guide to Ethyl 1-Boc-3-piperidinecarboxylate

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Compound of Interest

Compound Name: *Ethyl 1-Boc-3-piperidinecarboxylate*

Cat. No.: *B164811*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. **Ethyl 1-Boc-3-piperidinecarboxylate**, a chiral heterocyclic intermediate, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a piperidine core, a protective tert-butoxycarbonyl (Boc) group, and a reactive ethyl ester functionality, offer a powerful platform for introducing stereochemical complexity and facilitating further chemical transformations. This guide provides an in-depth exploration of **Ethyl 1-Boc-3-piperidinecarboxylate**, from its fundamental properties and synthesis to its critical applications in drug discovery.

Part 1: Physicochemical and Structural Properties

Ethyl 1-Boc-3-piperidinecarboxylate is commercially available as a racemic mixture and as individual enantiomers. The choice between the racemic form and a specific enantiomer is dictated by the stereochemical requirements of the target molecule.

Table 1: Core Properties of **Ethyl 1-Boc-3-piperidinecarboxylate** and its Enantiomers

Property	Racemic	(S)-Enantiomer	(R)-Enantiomer
CAS Number	130250-54-3[1][2][3]	191599-51-6[4]	194726-40-4[5]
Molecular Formula	C13H23NO4[1][4][5]	C13H23NO4[4]	C13H23NO4[5]
Molecular Weight	257.33 g/mol [4][5]	257.33 g/mol [4]	257.33 g/mol [5]
Appearance	White crystalline powder or solid[1]	White to light brown solid or liquid[4]	Solid
Melting Point	31-35 °C[1][6]	35-40 °C[4]	36-40 °C
Boiling Point	95 °C at 0.5 mmHg[1]	Not specified	Not specified
Optical Rotation	Not applicable	$[\alpha]_{22/D} = +37^\circ$ (c=1 in Chloroform)[4]	Not specified

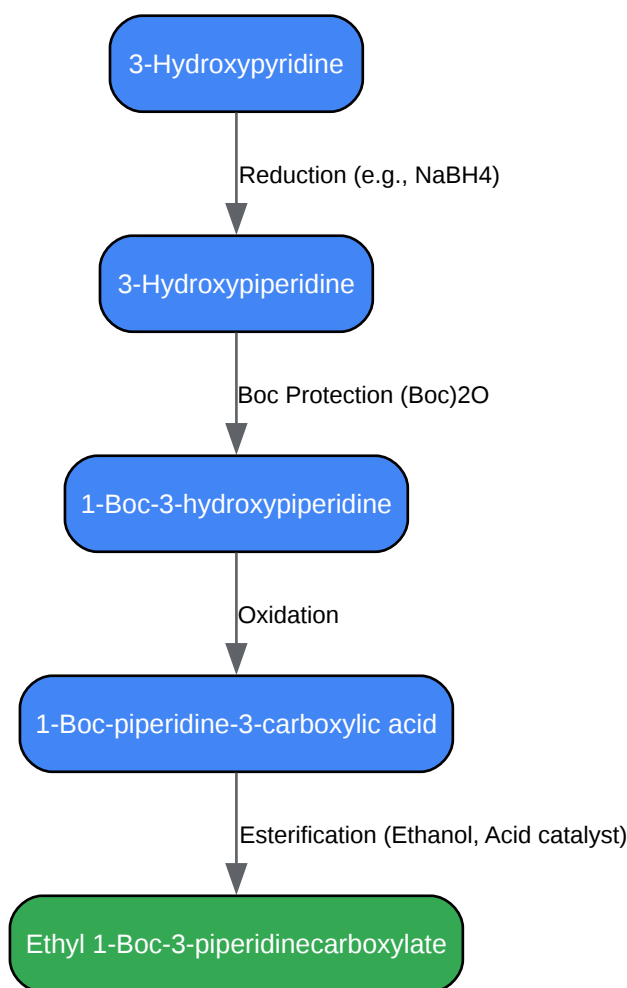
The Boc protecting group on the piperidine nitrogen is a key feature, rendering the amine nucleophilicity inert under many reaction conditions, thus allowing for selective manipulation of the ester group. This protection is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine for subsequent reactions.[7]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of **Ethyl 1-Boc-3-piperidinecarboxylate** typically involves a multi-step sequence, often starting from commercially available precursors. A common strategy involves the reduction of a pyridine derivative followed by N-protection and esterification.

Illustrative Synthetic Workflow

A plausible synthetic route can be envisioned starting from 3-hydroxypyridine. This approach involves the reduction of the pyridine ring to a piperidine, followed by protection of the nitrogen and oxidation of the alcohol to a carboxylic acid, and finally esterification.



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Caption: A generalized synthetic pathway to **Ethyl 1-Boc-3-piperidinecarboxylate**.

This generalized pathway highlights the key transformations. The initial reduction of the aromatic pyridine ring is a critical step. Subsequent protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method.^[8] The oxidation of the secondary alcohol to a carboxylic acid can be achieved using various oxidizing agents. Finally, Fischer esterification with ethanol under acidic conditions yields the desired product. An alternative approach described in the literature involves starting from L-glutamic acid to synthesize enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

Part 3: Analytical Characterization

The identity and purity of **Ethyl 1-Boc-3-piperidinecarboxylate** are confirmed using standard analytical techniques.

Table 2: Spectroscopic Data Summary

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the ethyl ester group (triplet and quartet, ~1.2 and 4.1 ppm, respectively). [7] [9]
¹³ C NMR	Resonances for the Boc carbonyl, the ester carbonyl, the quaternary carbon of the Boc group, and the carbons of the piperidine ring and the ethyl group.
FT-IR	Characteristic absorption bands for the C=O stretching of the urethane (~1685 cm ⁻¹) and the ester (~1730 cm ⁻¹), and C-N and C-O stretching vibrations.
Mass Spec.	The molecular ion peak [M] ⁺ or protonated molecular ion peak [M+H] ⁺ corresponding to the calculated molecular weight.

Spectroscopic data for the (R)-enantiomer is available and can be used as a reference.[\[9\]](#)[\[10\]](#)

Part 4: Applications in Drug Discovery and Organic Synthesis

The utility of **Ethyl 1-Boc-3-piperidinecarboxylate** as a versatile intermediate is well-documented in pharmaceutical research and development.[\[11\]](#) The piperidine scaffold is a prevalent motif in many biologically active compounds, and this building block provides a convenient entry point for its incorporation.

Key Application Areas:

- **Central Nervous System (CNS) Agents:** The piperidine core is a common feature in drugs targeting the CNS. This building block serves as a crucial intermediate in the synthesis of novel therapeutic agents for neurological disorders.[\[12\]](#)[\[13\]](#)
- **Anti-inflammatory Drugs:** It is utilized in the development of agents for treating inflammatory conditions.[\[4\]](#)[\[12\]](#)
- **Chiral Synthesis:** The enantiomerically pure forms of **Ethyl 1-Boc-3-piperidinecarboxylate** are invaluable for the synthesis of stereochemically defined molecules, which is critical for achieving target specificity and reducing off-target effects in drug candidates.[\[4\]](#)
- **Peptide Chemistry:** Incorporation of piperidine derivatives into peptides can enhance their stability and efficacy. This building block facilitates the synthesis of such modified peptides.[\[4\]](#)

The Boc-protected nitrogen allows for selective modifications at other positions of the molecule, while the ethyl ester provides a handle for various transformations such as amidation, reduction to an alcohol, or conversion to other functional groups.[\[11\]](#)[\[14\]](#)

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 1-Boc-3-piperidinecarboxylate**.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	Precautionary Statements (Examples)
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed.[1]	P264: Wash hands thoroughly after handling.[1][15] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[16]
Skin Irritation (Category 2)	H315: Causes skin irritation.[16][17]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][15][16] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15][16]
Serious Eye Irritation (Category 2)	H319: Causes serious eye irritation.[1][17]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15]
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation.[15][17]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][15][18] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15][16]

Handling and Storage Recommendations:

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][18] Avoid formation of dust and aerosols.[18]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials.

Conclusion

Ethyl 1-Boc-3-piperidinecarboxylate is a testament to the power of strategic molecular design in chemical synthesis. Its combination of a protected amine, a reactive ester, and a chiral piperidine core makes it an exceptionally valuable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals and other complex organic molecules.

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